N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound “N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The molecule also contains a carboxamide group (-CONH2), a bromine atom, and a fluorine atom attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the bromine and fluorine atoms. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The bromine and fluorine atoms might make the phenyl ring more reactive, while the carboxamide group could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the bromine and fluorine atoms, for example, might affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Synthesis and Polymer Research
A significant application of this compound lies in the field of polymer science. Research has explored its role in synthesizing novel polyamides with distinct thermal and solubility properties. For instance, studies have shown that aromatic polyamides, prepared from related compounds with flexible main-chain ether linkages and ortho-phenylene units, demonstrate high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These polyamides exhibit glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, indicating their potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Medicinal Chemistry
In medicinal chemistry, similar compounds have been utilized as key intermediates for developing selective and efficacious kinase inhibitors. These inhibitors, synthesized through modifications at various positions of the pyridine and pyridone rings, have shown significant promise in tumor stasis in preclinical models and have progressed to clinical trials, highlighting the compound's utility in the synthesis of potential therapeutic agents (Schroeder et al., 2009).
Material Science and Electrochemical Applications
Further, this compound's derivatives have been investigated for their electrochromic properties. Research into aromatic polyamides incorporating similar structures has uncovered materials with excellent electrochemical stability and significant color changes under applied potentials. These materials offer promising avenues for electrochromic devices due to their high coloration efficiency and contrast ratio (Hsiao, Liou, & Wang, 2009).
Antipathogenic Activity
Additionally, thiourea derivatives structurally related to this compound have been synthesized and evaluated for their antipathogenic activity, particularly against biofilm-forming bacterial strains. The presence of halogen atoms like fluorine on the phenyl substituent has been correlated with enhanced antibacterial effects, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrFN2O2/c1-15(2,3)9-7-18-13(20)12(9)14(21)19-11-5-4-8(17)6-10(11)16/h4-6,9,12H,7H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPVVKAKVVVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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